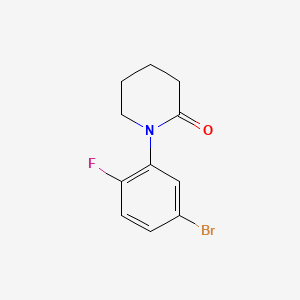

1-(5-Bromo-2-fluorophenyl)piperidin-2-one

Descripción

Propiedades

IUPAC Name |

1-(5-bromo-2-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-8-4-5-9(13)10(7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQQIWOAWGBHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682019 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-46-9 | |

| Record name | 2-Piperidinone, 1-(5-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)piperidin-2-one: Structure, Synthesis, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Bromo-2-fluorophenyl)piperidin-2-one, a key building block in the development of targeted protein degraders. The guide details its chemical structure, physicochemical properties, and provides a putative synthetic protocol. Furthermore, it delves into the compound's emerging role in the field of chemical biology, specifically its application in the design of Proteolysis Targeting Chimeras (PROTACs) for therapeutic intervention. The mechanism of action, potential biological targets, and essential safety and handling procedures are also discussed to provide a complete resource for researchers in the field.

Introduction

This compound has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its structural architecture makes it a valuable scaffold for the synthesis of heterobifunctional molecules, particularly PROTACs, which are revolutionizing therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] This guide aims to serve as a detailed technical resource, consolidating the current understanding of this compound's structure, synthesis, and its pivotal role as a protein degrader building block.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1255574-46-9 | N/A |

| Molecular Formula | C₁₁H₁₁BrFNO | N/A |

| Molecular Weight | 272.11 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane | Inferred |

| Purity | Typically available at ≥98% | N/A |

The structure of this compound combines a piperidin-2-one (δ-valerolactam) ring with a substituted phenyl ring. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and metabolic stability.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 1-(5-Bromo-2-fluorophenyl)piperidin-2-one. As the piperidine motif is a cornerstone in modern drug discovery, a thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting pharmacokinetic and pharmacodynamic behavior. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecular profile, predicted physicochemical parameters, and rigorous, field-proven experimental protocols for their determination. We delve into the causality behind experimental choices and provide self-validating methodologies for determining critical properties such as lipophilicity (LogP), aqueous solubility, and chemical stability. The interplay between these properties and their collective impact on a compound's journey through the drug development pipeline is also explored.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The therapeutic potential of a drug candidate is fundamentally governed by its physicochemical properties. These characteristics—spanning lipophilicity, solubility, ionization state (pKa), and molecular size—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An imbalance in these properties can lead to poor bioavailability, off-target effects, or developmental attrition. Therefore, the early and accurate characterization of a compound's physicochemical profile is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.

This guide focuses on This compound , a compound featuring a piperidin-2-one core. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its synthetic tractability and ability to confer favorable properties. The specific substitutions on this molecule—a bromo-fluorophenyl group—are expected to significantly modulate its properties. This document aims to provide both a predictive profile and the practical methodologies required to empirically validate these essential parameters.

Molecular and Predicted Physicochemical Profile

While extensive experimental data for this compound is not yet publicly available, its fundamental properties can be reliably predicted using established computational models. These in silico predictions serve as a crucial baseline for guiding experimental design and hypothesis generation.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source & Method | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₁BrFNO | - | Defines the elemental composition. |

| Molecular Weight | 272.11 g/mol | Influences diffusion, membrane permeability, and overall "drug-likeness"; typically <500 Da is preferred for oral drugs. | |

| logP (Lipophilicity) | ~2.5 - 3.5 | In silico Prediction | Governs membrane permeability, protein binding, and metabolic clearance. An optimal range (typically 1-3) is sought to balance solubility and permeability. |

| Aqueous Solubility | Low to Moderate | In silico Prediction | Essential for dissolution at the site of administration and absorption. Poor solubility is a major hurdle for oral bioavailability. |

| pKa (Basicity) | ~ -1.0 to -2.0 | In silico Prediction | The amide nitrogen is predicted to be very weakly basic, meaning the compound will be neutral over the entire physiological pH range. This impacts solubility and interactions. |

| Hydrogen Bond Donors | 0 | - | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Fluorine) | - | Affects solubility and target binding interactions. |

| Polar Surface Area | ~29.1 Ų | In silico Prediction | Correlates with membrane permeability, particularly for crossing the blood-brain barrier. |

Note: Predicted values are derived from standard computational algorithms and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and establish an empirical foundation, the following protocols are recommended. These methods are robust, widely accepted in the pharmaceutical industry, and designed to yield high-quality, reproducible data.

Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: The octanol-water partition coefficient (LogP) is a cornerstone of physicochemical profiling. While the traditional shake-flask method is considered the gold standard, it can be time-consuming and challenging for compounds with very high or low lipophilicity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid, reliable, and compound-sparing alternative that correlates well with shake-flask results. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Protocol:

-

System Preparation:

-

HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 bonded column with low silanol activity.

-

Mobile Phase A: Phosphate buffer (pH 7.4).

-

Mobile Phase B: Methanol or Acetonitrile.

-

-

Calibration Curve Generation:

-

Select a series of 5-7 reference compounds with well-established LogP values spanning a range of -1 to 5 (e.g., uracil, toluene, naphthalene).

-

Prepare stock solutions of each standard in methanol.

-

Perform a series of isocratic runs for each standard, varying the percentage of Mobile Phase B (e.g., 30%, 50%, 70%, 90%).

-

For each run, calculate the capacity factor, k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.

-

Plot log(k') versus the percentage of organic modifier for each standard. Extrapolate to 100% aqueous phase (0% modifier) to find the log(k'_w) value.

-

Create the final calibration curve by plotting the known LogP values of the standards against their calculated log(k'_w) values.

-

-

Sample Analysis:

-

Prepare a stock solution of this compound in methanol.

-

Perform the same series of isocratic runs as for the standards.

-

Determine the log(k'_w) for the test compound using the same extrapolation method.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its log(k'_w) value.

-

Diagram: Experimental Workflow for LogP Determination via RP-HPLC

Caption: Workflow for determining LogP using the RP-HPLC extrapolation method.

Assessment of Chemical Stability via Forced Degradation

Rationale: Understanding a compound's intrinsic stability is crucial for determining storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include a control sample stored at 4°C in the dark.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-70°C for up to 14 days.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-70°C for up to 14 days.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for up to 24 hours.

-

Thermal Stress: Heat the solution at 70°C in the dark.

-

Photolytic Stress: Expose the solution to a light source producing combined visible and UV outputs (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).

-

-

Time-Point Analysis:

-

Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours, 7 days, 14 days).

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method (a gradient method capable of separating the parent peak from any degradants).

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the control.

-

Identify conditions under which significant degradation (>5%) occurs.

-

Characterize major degradation products using LC-MS if necessary.

-

Diagram: Interrelationship of Core Physicochemical Properties

An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)piperidin-2-one: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluorophenyl)piperidin-2-one is a substituted N-aryl piperidin-2-one that has emerged as a significant building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features, combining a lactam ring with a halogenated phenyl group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its identifiers, synthesis, and its critical role in the innovative field of targeted protein degradation.

Core Identifiers and Chemical Properties

A solid understanding of the fundamental properties of a compound is crucial for its effective use in research and development. Here are the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 1255574-46-9[1][2][3] |

| Molecular Formula | C₁₁H₁₁BrFNO[1][3] |

| Molecular Weight | 272.11 g/mol [1][3] |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCN(C(=O)C1)C2=C(C=C(C=C2)Br)F |

| InChI Key | InChIKey=YXJVFFWAVICQSF-UHFFFAOYSA-N |

Synthesis of this compound: A Plausible Buchwald-Hartwig Amination Approach

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its structure strongly suggests that the most logical and efficient synthetic route is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful method for forming carbon-nitrogen bonds, and is widely used for the N-arylation of amides, lactams, and other nitrogen-containing heterocycles.[4][6]

The proposed synthesis involves the coupling of 2-piperidone with a suitable aryl halide, in this case, 1,5-dibromo-2-fluorobenzene or a related derivative.

digraph "synthesis_workflow" {

rankdir="LR";

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(5-Bromo-2-fluorophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-fluorophenyl)piperidin-2-one is a synthetic compound featuring a piperidin-2-one core, a scaffold of significant interest in medicinal chemistry, appended with a bromo-fluorophenyl moiety. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components suggest a range of plausible pharmacological activities. The piperidine motif is a privileged scaffold found in numerous clinically approved drugs, particularly those targeting the central nervous system and cancer.[1][2] The incorporation of halogen atoms, specifically bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This in-depth technical guide proposes a structured and logical framework for elucidating the potential mechanism of action of this compound. We will explore hypothetical molecular targets based on its chemical architecture and provide detailed, validated experimental protocols for target identification, validation, and characterization of downstream signaling pathways. This document serves as a comprehensive roadmap for researchers initiating an investigation into the therapeutic potential of this intriguing molecule.

Deconstruction of a Molecule: Structural Clues to Potential Bioactivity

The chemical structure of this compound offers several clues to its potential biological function.

-

The Piperidin-2-one Core: This six-membered lactam is a recurring motif in a variety of biologically active compounds.[5] The core structure itself has been associated with inhibitory activity against enzymes such as L-glutamate gamma-semialdehyde dehydrogenase.[6][7] Furthermore, it serves as a crucial building block in the synthesis of pharmaceuticals with diverse applications, including analgesics, antipsychotics, and nootropic agents.[7]

-

The 5-Bromo-2-fluorophenyl Moiety: The substitution pattern on the phenyl ring is a key determinant of potential target engagement.

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and improve bioavailability.[4]

-

Bromine: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its target protein. Bromo-substituted phenyl rings are found in a variety of pharmacologically active compounds, including potent enzyme inhibitors.[8]

-

Given these structural features, we can hypothesize several plausible classes of molecular targets for this compound.

Proposed Mechanistic Pathways and Experimental Validation

Based on the analysis of its chemical structure, we propose the following potential mechanisms of action for investigation. Each proposed mechanism is accompanied by a detailed experimental workflow for validation.

Hypothesis 1: Inhibition of Monoamine Oxidase B (MAO-B)

Rationale: Compounds containing a (2-fluorophenyl)piperazine moiety have been identified as selective and reversible inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[9] The bromo-substitution on the phenyl ring could further enhance inhibitory potency.[9]

Experimental Validation Workflow:

Step 1: In Vitro Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of the compound on MAO-A and MAO-B activity.

-

Protocol:

-

Recombinant human MAO-A and MAO-B enzymes are commercially available.

-

Prepare a reaction mixture containing the respective enzyme, a suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B), and varying concentrations of this compound.

-

The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline from kynuramine).

-

Measure the fluorescence intensity over time using a plate reader to determine the rate of reaction.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

A known MAO-B inhibitor (e.g., selegiline) should be used as a positive control.

-

Step 2: Reversibility and Kinetics Study

-

Objective: To determine if the inhibition is reversible or irreversible and to understand the kinetic mechanism.

-

Protocol:

-

Reversibility: Pre-incubate the enzyme with the compound for a set period. Then, dilute the mixture to reduce the compound's concentration and measure the recovery of enzyme activity. A recovery of activity indicates reversible inhibition.

-

Kinetics: Perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

-

Step 3: Molecular Docking

-

Objective: To predict the binding mode of the compound within the active site of MAO-B.

-

Protocol:

-

Utilize the crystal structure of human MAO-B (available in the Protein Data Bank).

-

Use molecular docking software (e.g., AutoDock, Glide) to simulate the interaction of this compound with the enzyme's active site.

-

Analyze the predicted binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom.

-

Data Presentation:

| Parameter | Value | Unit |

| MAO-B IC50 | Experimental Value | µM |

| MAO-A IC50 | Experimental Value | µM |

| Selectivity Index (MAO-A IC50 / MAO-B IC50) | Calculated Value | - |

| Ki (MAO-B) | Experimental Value | µM |

| Mechanism of Inhibition | Competitive/Non-competitive/etc. | - |

Visualizing the Workflow:

Hypothesis 2: Modulation of Ion Channels or Oncogenic Signaling Pathways

Rationale: The piperidine scaffold is present in numerous compounds with activity against cancer cell lines.[1] For instance, certain piperidine derivatives have been shown to inhibit Na+/K+-ATPase and the Ras oncogene pathway.[10][11] The bromo-fluorophenyl moiety can contribute to the potency and selectivity of such interactions.

Experimental Validation Workflow:

Step 1: Broad-Spectrum Kinase and Ion Channel Screening

-

Objective: To identify potential protein kinase or ion channel targets.

-

Protocol:

-

Utilize a commercially available kinase panel assay (e.g., from companies like Eurofins or Promega) to screen the compound against a large number of kinases at a fixed concentration (e.g., 10 µM).

-

Similarly, use a high-throughput ion channel screening platform (e.g., automated patch-clamp) to assess activity against a panel of common ion channels.

-

Identify "hits" – kinases or channels where the compound shows significant inhibition or modulation.

-

Step 2: Target Deconvolution using Affinity-Based Proteomics

-

Objective: To identify the direct binding partners of the compound in a cellular context.

-

Protocol:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

Immobilize the tagged compound on streptavidin beads.

-

Incubate the beads with cell lysate from a relevant cancer cell line (e.g., a glioma or melanoma line if pursuing the Na+/K+-ATPase/Ras hypothesis).

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Step 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells.

-

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cells to various temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

-

Step 4: Downstream Signaling Pathway Analysis

-

Objective: To investigate the effect of the compound on the signaling pathway of the validated target.

-

Protocol:

-

If a kinase is identified, use phosphoproteomics or Western blotting with phospho-specific antibodies to assess the phosphorylation status of its known substrates.

-

If an ion channel is the target, use techniques like fluorescence-based assays to measure changes in intracellular ion concentrations (e.g., Ca2+, Na+).

-

If a pathway like Ras is implicated, perform assays to measure the activation state of Ras and its downstream effectors like Raf, MEK, and ERK.

-

Visualizing the Signaling Pathway:

Conclusion

While the specific biological activity of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for hypothesizing its potential mechanisms of action. The systematic approach outlined in this guide, combining in vitro biochemical assays, in silico modeling, and cell-based target engagement and pathway analysis, offers a robust framework for its investigation. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential therapeutic agent for neurological disorders or cancer.

References

- (No direct reference for the specific compound's activity was found, hence no cit

- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry.

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- 2-Piperidone | C5H9NO | CID 12665. PubChem.

- 2-Piperidone 675-20-7 wiki. Guidechem.

- (No direct reference for the specific compound's activity was found, hence no cit

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.

- (No direct reference for the specific compound's activity was found, hence no cit

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Significance and strategies for the synthesis of 2-piperidinones.

- (No direct reference for the specific compound's activity was found, hence no cit

- (No direct reference for the specific compound's activity was found, hence no cit

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Pharmacological Applications of Piperidine Deriv

- (No direct reference for the specific compound's activity was found, hence no cit

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis and Research Guide to the Biological Activity of 1-(5-Bromo-2-fluorophenyl)piperidin-2-one

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, central nervous system (CNS), and antimicrobial effects.[1][4][5] The 2-piperidinone (or δ-valerolactam) core, a key variation of this scaffold, is also present in numerous natural products and synthetic compounds with significant biological properties.[6] This guide focuses on a specific, yet under-investigated derivative: 1-(5-Bromo-2-fluorophenyl)piperidin-2-one .

The unique combination of a piperidin-2-one ring with a di-substituted phenyl group—specifically bearing a bromine atom and a fluorine atom in a 1,2,4-substitution pattern—suggests a rich potential for biological activity. The electronic and steric properties imparted by these halogen substituents on the N-aryl ring are known to significantly influence the pharmacological profile of related compounds.[7][8] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a prospective analysis of the potential biological activities of this compound based on the known pharmacology of its structural analogs. We will explore potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for its synthesis and biological evaluation.

Predicted Biological Activities Based on Structural Analogs

Potential as a CNS-Active Agent: A Focus on MAO-B Inhibition

A compelling avenue of investigation for this compound is its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B). This hypothesis is supported by a study on a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety.[9][10] In this study, the presence of the 2-fluorophenyl group was a key structural feature for activity.[9][10] Notably, the researchers found that a meta-bromo substitution on a separate phenyl ring significantly enhanced the inhibitory potency against MAO-B, leading to a lead compound with an IC50 value of 0.013 µM.[9][10]

The structural similarities between the (2-fluorophenyl)piperazine moiety in the aforementioned study and the this compound core are significant. Both feature a nitrogenous heterocycle attached to a 2-fluorophenyl group. The presence of a bromine atom on this same ring in our compound of interest could potentially mimic the potency-enhancing effect observed in the pyridazinone series.

Anticipated Anticancer Properties

The N-aryl piperidine and piperidinone scaffolds are frequently found in molecules with potent anticancer activity.[1][4][5][11] The cytotoxic effects of these compounds are often mediated through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated significant anticancer activity against breast and lung cancer cell lines, with a proposed mechanism involving the inhibition of VEGFR-2 and induction of apoptosis.[12] While the core heterocyclic system is different, the presence of a bromo-substituted aromatic ring attached to a nitrogen-containing lactam suggests that our target molecule may also possess cytotoxic properties. Furthermore, the "escape from flatland" principle in medicinal chemistry suggests that more three-dimensional structures, such as those containing a piperidinone ring, can have improved interactions with protein binding sites, potentially leading to enhanced biological activity.[5]

Other Potential Pharmacological Activities

Given the broad range of biological activities associated with the piperidine scaffold, other potential applications for this compound should not be overlooked. These include:

-

Antimicrobial Activity: Piperidine and piperidin-2-one derivatives have been reported to possess antibacterial and antifungal properties.[2][6]

-

Anti-inflammatory Effects: Certain piperidine-containing compounds have shown promise as anti-inflammatory agents.[4]

Proposed Mechanisms of Action

Based on the predicted biological activities, we can hypothesize the following mechanisms of action for this compound.

Mechanism of MAO-B Inhibition

Should the compound prove to be an MAO-B inhibitor, its mechanism would likely involve binding to the active site of the enzyme. MAO-B is a flavoenzyme responsible for the degradation of neurotransmitters like dopamine. Inhibitors typically interact with the flavin adenine dinucleotide (FAD) cofactor and/or key amino acid residues in the active site. The 2-fluorophenyl moiety would likely play a crucial role in these interactions, potentially through hydrophobic and aromatic interactions within the enzyme's substrate-binding pocket.

Caption: Hypothetical mechanism of MAO-B inhibition.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic approach involving both synthesis and biological screening is necessary.

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve a Buchwald-Hartwig amination reaction between 5-bromovalerolactam (piperidin-2-one) and 1-bromo-5-fluoro-2-iodobenzene or a related aryl boronic acid.

Caption: A potential synthetic workflow for the target compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

2. Cell Seeding:

- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

4. Incubation:

- Incubate the plate for 48-72 hours.

5. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro MAO-B Inhibition Assay

This protocol describes a method to measure the inhibitory activity of the compound against human MAO-B.

1. Reagents and Enzyme:

- Obtain recombinant human MAO-B.

- Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

- Use a suitable substrate for MAO-B, such as benzylamine, and a detection system like Amplex Red to measure hydrogen peroxide production.

2. Assay Procedure:

- In a 96-well plate, add the buffer, Amplex Red reagent, horseradish peroxidase, and the test compound at various concentrations.

- Pre-incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding the MAO-B enzyme and its substrate.

- Monitor the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.

3. Data Analysis:

- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the percent inhibition relative to the control (no inhibitor).

- Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

"Compound" [label="Synthesized Compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Primary_Screening" [label="Primary Screening", shape=ellipse, fillcolor="#FBBC05"];

"Cytotoxicity" [label="In Vitro Cytotoxicity\n(e.g., MTT Assay)", fillcolor="#FFFFFF"];

"MAO_B_Assay" [label="In Vitro MAO-B\nInhibition Assay", fillcolor="#FFFFFF"];

"Hit_Identification" [label="Hit Identification &\nPrioritization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Secondary_Assays" [label="Secondary & Mechanistic Assays", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Apoptosis_Assay" [label="Apoptosis Assays\n(e.g., Caspase Activity)", fillcolor="#FFFFFF"];

"Kinase_Profiling" [label="Kinase Inhibition Profiling", fillcolor="#FFFFFF"];

"In_Vivo_Studies" [label="In Vivo Efficacy &\nToxicity Studies", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Compound" -> "Primary_Screening";

"Primary_Screening" -> "Cytotoxicity";

"Primary_Screening" -> "MAO_B_Assay";

"Cytotoxicity" -> "Hit_Identification";

"MAO_B_Assay" -> "Hit_Identification";

"Hit_Identification" -> "Secondary_Assays";

"Secondary_Assays" -> "Apoptosis_Assay";

"Secondary_Assays" -> "Kinase_Profiling";

"Secondary_Assays" -> "In_Vivo_Studies";

}

Caption: A comprehensive workflow for the biological evaluation of the compound.

Data Presentation and Interpretation

The results from the proposed experimental protocols should be systematically organized to facilitate interpretation and decision-making for further studies.

Table 1: In Vitro Cytotoxicity Data

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | Experimental Value |

| A549 | Lung | Experimental Value |

| U87 | Glioblastoma | Experimental Value |

| PC-3 | Prostate | Experimental Value |

| HCT116 | Colon | Experimental Value |

Table 2: In Vitro MAO-B Inhibition Data

| Enzyme | Substrate | IC50 (µM) |

| Human MAO-B | Benzylamine | Experimental Value |

| Human MAO-A | (for selectivity) | Experimental Value |

A potent and selective MAO-B inhibitor would exhibit a low IC50 value for MAO-B and a significantly higher IC50 value for MAO-A.

Conclusion

While the biological activity of this compound has not yet been explicitly reported, a thorough analysis of its structural components and the activities of related compounds provides a strong rationale for its investigation as a novel therapeutic agent. The presence of the N-(5-bromo-2-fluorophenyl) moiety, in particular, suggests promising potential for CNS activity, specifically as a selective MAO-B inhibitor, and as an anticancer agent. The experimental protocols detailed in this guide offer a clear path for the synthesis and systematic evaluation of this compound. The findings from these studies will be crucial in elucidating the pharmacological profile of this compound and determining its potential for further development in the fields of neurodegenerative disease and oncology.

References

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Du, Y.-D., Wang, S., Du, H.-W., & Shu, W. (2023). Significance and strategies for the synthesis of 2-piperidinones. ResearchGate. [Link]

-

Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]

-

Kavková, V., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 26(11), 3193. [Link]

-

Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8206. [Link]

-

Göktaş, M. T., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5371. [Link]

-

de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2798–2808. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Göktaş, M. T., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. [Link]

-

Zaveri, N. T., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 94, 117462. [Link]

-

Maccallini, C., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3248. [Link]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2395–2404. [Link]

-

Zaveri, N. T., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect. [Link]

-

Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

Kunwar, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30589–30612. [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. [Link]

-

Abdel-Gawad, H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7434. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nwmedj.org [nwmedj.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)piperidin-2-one: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(5-bromo-2-fluorophenyl)piperidin-2-one, a substituted N-aryl lactam. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the synthesis of N-aryl lactams to propose a robust protocol for its preparation. Furthermore, by examining structurally related compounds, we will explore its potential physicochemical properties and biological significance, offering valuable insights for researchers and drug development professionals.

Introduction to N-Aryl Lactams

N-aryl lactams, such as this compound, are a significant class of heterocyclic compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting cancer and central nervous system disorders.[1] The incorporation of an aryl group on the lactam nitrogen can significantly influence the molecule's biological activity, pharmacokinetic properties, and target-binding affinity. These compounds are not only valuable as final drug products but also serve as crucial intermediates in the synthesis of more complex molecules. The synthesis of N-aryl lactams has therefore been an area of active research, with numerous methods developed to facilitate their efficient construction.[2][3]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for N-arylation of lactams. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance of functional groups. Traditional methods often involve transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations.[2][3] More recent advancements have focused on developing more efficient and environmentally friendly procedures.

Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation (Ullmann Condensation)

A reliable and commonly employed method for the synthesis of N-aryl lactams is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a lactam in the presence of a copper catalyst and a base.

Reaction Scheme:

A proposed synthetic route for this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluoro-1-iodobenzene (1.0 eq), piperidin-2-one (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Rationale for Experimental Choices:

-

Aryl Halide: 5-Bromo-2-fluoro-1-iodobenzene is chosen as the arylating agent due to the higher reactivity of the carbon-iodine bond in copper-catalyzed cross-coupling reactions compared to the carbon-bromine bond.

-

Catalyst System: The combination of copper(I) iodide and L-proline is a well-established and efficient catalytic system for Ullmann-type couplings. L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the reaction.

-

Base: Potassium carbonate is a common and effective base for this transformation, serving to deprotonate the lactam nitrogen.

-

Solvent: DMSO is a polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants and reagents.

Alternative Synthetic Approaches

Other synthetic strategies for the formation of N-aryl lactams that could be adapted for the synthesis of this compound include:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine (in this case, a lactam).

-

One-Pot Friedel-Crafts Acylation/Intramolecular Schmidt Rearrangement: This novel approach involves the reaction of an arene with an ω-azido alkanoic acid chloride in the presence of a Lewis acid to form the N-aryl lactam in a single step.[2][3]

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The expected physicochemical properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, expected to be a crystalline solid with a defined melting point |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); sparingly soluble in water |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm); Piperidinone protons (multiplets in the range of δ 1.8-4.0 ppm) |

| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-160 ppm); Carbonyl carbon (signal around δ 170 ppm); Piperidinone carbons (signals in the range of δ 20-50 ppm) |

| FT-IR (KBr) | C=O stretch (strong absorption around 1680-1700 cm⁻¹); C-F stretch (absorption around 1200-1250 cm⁻¹); C-Br stretch (absorption in the fingerprint region) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 258.99 and [M+Na]⁺ at m/z 280.97, showing the characteristic isotopic pattern for a bromine-containing compound. |

Potential Applications and Biological Significance

While the specific biological activity of this compound has not been explicitly reported, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery and development.

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs.[1] The lipophilicity imparted by the bromofluorophenyl group may facilitate crossing the blood-brain barrier.

-

Anticancer Activity: Numerous piperidine-containing compounds have demonstrated anticancer properties.[4] The specific substitution pattern on the phenyl ring could modulate activity against various cancer cell lines.

-

Enzyme Inhibition: The lactam functionality and the substituted aromatic ring could interact with the active sites of various enzymes. For instance, related pyridazinone structures containing a (2-fluorophenyl)piperazine moiety have been investigated as selective MAO-B inhibitors for the potential treatment of neurodegenerative diseases.[5]

-

G-Protein-Coupled Receptor (GPCR) Modulation: The overall structure is reminiscent of scaffolds known to interact with GPCRs. For example, a pyridone derivative with a substituted piperidine moiety has been identified as a GPR119 agonist for the potential treatment of type 2 diabetes.[6]

Workflow for Biological Evaluation:

A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of interest within the broader class of N-aryl lactams. While its specific discovery story remains to be fully elucidated, established synthetic methodologies provide a clear path for its preparation and characterization. The structural features of this compound suggest a range of potential biological activities that warrant further investigation. This technical guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this and related N-aryl lactam derivatives. Future studies focused on its biological screening and target identification will be crucial in uncovering its potential as a novel therapeutic agent or a valuable chemical probe.

References

- Chaturvedi, A. K., & Chaturvedi, D. (2012). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Tetrahedron Letters, 53(42), 5674-5677.

- Chaturvedi, A. K., & Chaturvedi, D. (2013). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Current Chemistry Letters, 2(4), 189-198.

- Li, J., et al. (2024). Synthesis of N-aryl-γ- and δ-lactams via dehydrative cyclization/C-N-coupling sequences. Organic & Biomolecular Chemistry.

- Chaturvedi, D., et al. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Current Chemistry Letters, 4(4), 119-126.

- Lefranc, F., et al. (2006). Synthesis of a New Family of N-Aryl Lactams Active on Chemesthesis and Taste. Chemistry & Biodiversity, 3(6), 634-648.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Di Mola, A., et al. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 1234-1241.

- Sheppard, T. D., et al. (2021). Catalytic Amidation.

- Merck Sharp & Dohme Corp. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S.

- D'Amato, E., et al. (2023). A photo-redox catalytic amidation of esters.

- Wang, H., et al. (2020). Synthesis of Lactams via Ir-Catalyzed C-H Amidation Involving Ir-Nitrene Intermediates. The Journal of Organic Chemistry, 85(6), 4430-4440.

- Park, Y., et al. (2018).

- Deciphera Pharmaceuticals LLC. (2023). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. U.S.

- Eli Lilly and Company. (2015). Fluorophenyl pyrazol compounds.

- AstraZeneca AB. (2013). Tricyclic nitrogen containing compounds as antibacterial agents. U.S.

- FMC Corporation. (2002). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 59(23), 10627-10641.

- da Silveira, L. T., et al. (2019). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Bioorganic & Medicinal Chemistry, 27(15), 3341-3349.

- Çeçen, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5430.

-

Molbase. (n.d.). 5-(4-Bromo-phenyl)-1-methyl-piperidin-2-one. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

- Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.

- SmithKline Beecham plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Wujec, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543.

- Qiao, J. Z., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.

- Rauf, A., et al. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Chilean Chemical Society, 67(2), 5469-5477.

- Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859.

- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22165.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient and novel approach for the synthesis of substituted N-aryl lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)piperidin-2-one and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The confluence of a halogenated phenyl ring and a piperidin-2-one lactam core presents a fascinating scaffold for medicinal chemistry exploration. This guide delves into the synthesis, chemical properties, and potential biological significance of the focal molecule, 1-(5-Bromo-2-fluorophenyl)piperidin-2-one , and its structural analogs. As a senior application scientist, the narrative that follows is designed to provide not just a recitation of facts, but a causal understanding of the chemistry and its implications for drug discovery. We will explore the strategic rationale behind synthetic choices and lay the groundwork for understanding the structure-activity relationships (SAR) that govern the bioactivity of this intriguing class of compounds. The piperidine motif is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs targeting a wide array of biological targets, particularly within the central nervous system (CNS)[1][2]. The introduction of a bromo- and fluoro-substituted phenyl ring adds layers of complexity and opportunity, modulating lipophilicity, metabolic stability, and target engagement.

I. The Core Molecule: Physicochemical Profile

This compound is a small molecule with the following key characteristics:

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrFNO |

| Molecular Weight | 272.11 g/mol |

| CAS Number | 1255574-46-9 |

The presence of the bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic and lipophilic properties. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor and may influence metabolic stability by blocking potential sites of oxidation. The bromine atom, a larger halogen, primarily increases lipophilicity and can be a site for further chemical modification.

II. Synthetic Strategies: Crafting the Aryl-Lactam Bond

The cornerstone of synthesizing this compound and its analogs is the formation of the N-aryl bond with the piperidin-2-one nitrogen. Two primary modern synthetic methodologies stand out for their efficiency and substrate scope: the Buchwald-Hartwig amination and the Ullmann condensation.

A. Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Mainstay

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a versatile and high-yielding route to N-aryl lactams[3]. This palladium-catalyzed cross-coupling reaction is favored for its mild reaction conditions and broad functional group tolerance[4].

Causality in Experimental Design: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the lactam, and reductive elimination to form the desired product[5]. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or potassium phosphate, is crucial for deprotonating the lactam, making it a more effective nucleophile.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-piperidone (1.2 mmol), 1-bromo-4-fluoro-2-iodobenzene (1.0 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and cesium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

B. Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a classical method for forming C-N bonds, typically employing copper or a copper salt as the catalyst[6]. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions[7].

Causality in Experimental Design: The success of a modern Ullmann condensation hinges on the choice of the copper source, ligand, and solvent. Copper(I) salts, such as CuI, are commonly used. The addition of a ligand, often a diamine or an amino acid, can stabilize the copper catalyst and increase its reactivity. The choice of a high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is often necessary to achieve reasonable reaction rates.

Diagram of a Proposed Ullmann Condensation Workflow:

A general workflow for the synthesis of 1-aryl-2-piperidones via Ullmann condensation.

Representative Protocol for Ullmann Condensation:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-piperidone (1.5 mmol), 1-bromo-4-fluoro-2-iodobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL).

-

Reaction Execution: Heat the mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

III. Structural Analogs and Structure-Activity Relationships (SAR): A Landscape of Possibilities

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-aryl lactams and piperidine derivatives has been widely explored, revealing a rich tapestry of pharmacological activities. By examining the SAR of closely related analogs, we can infer potential therapeutic applications and guide future drug design efforts.

A. The Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of biological activity.

-

Halogenation: The presence of halogens, such as fluorine and bromine, can significantly impact a molecule's properties.

-

Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity through favorable electrostatic interactions, and improve CNS penetration.

-

Bromine: Increases lipophilicity, which can affect membrane permeability and protein binding. It can also serve as a handle for further synthetic modifications.

-

-

Positional Isomerism: The relative positions of the bromo and fluoro substituents (e.g., 2-fluoro-5-bromo vs. 2-bromo-5-fluoro) can drastically alter the molecule's conformation and electronic distribution, leading to different biological profiles.

B. The Role of the Lactam Ring

The piperidin-2-one ring is not merely a passive scaffold. Its size and potential for substitution offer avenues for modulating activity.

-

Ring Size: Analogs containing a pyrrolidin-2-one (a five-membered lactam) or a caprolactam (a seven-membered lactam) would present different conformational constraints and may exhibit altered target binding.

-

Substitution on the Lactam Ring: Introducing substituents on the carbon atoms of the piperidinone ring can create chiral centers and provide additional points of interaction with a biological target.

C. Potential Therapeutic Applications based on Analog Studies

Studies on related N-aryl piperidine and lactam structures suggest a range of potential biological activities for this class of compounds:

-

Central Nervous System (CNS) Activity: Arylpiperidine and arylpiperazine moieties are common pharmacophores in drugs targeting CNS receptors, such as serotonin (5-HT) and dopamine receptors[8][9]. This suggests that this compound and its analogs could be investigated for applications in neuropsychiatric disorders.

-

Enzyme Inhibition: The lactam functionality can mimic a peptide bond and act as an inhibitor of various enzymes. Depending on the overall structure, these compounds could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.

Table of Representative Analog Activities:

| Analog Scaffold | Key Structural Features | Reported Biological Activity |

| 1-Arylpiperazines | Aryl group attached to piperazine nitrogen | 5-HT and dopamine receptor modulation[8] |

| N-Aryl Lactams | Varied aryl substituents and lactam ring sizes | Diverse activities including CNS effects |

| Halogenated Phenylpiperidines | Halogen substitutions on the phenyl ring | Can modulate receptor affinity and selectivity |

IV. Characterization and Analytical Protocols

Rigorous characterization is paramount to confirm the identity and purity of synthesized compounds.

Standard Analytical Workflow:

A typical workflow for the purification and characterization of synthesized compounds.

Detailed Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Spectral Features: Signals corresponding to the aromatic protons on the phenyl ring (with characteristic splitting patterns due to fluorine and bromine coupling), and signals for the methylene protons of the piperidin-2-one ring.

-

Expected ¹³C NMR Spectral Features: Resonances for the carbonyl carbon of the lactam, the aromatic carbons (with C-F and C-Br splitting), and the aliphatic carbons of the piperidinone ring.

-

Expected ¹⁹F NMR Spectral Features: A signal for the fluorine atom, with coupling to adjacent aromatic protons.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or other soft ionization technique.

-

The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₁H₁₁BrFNO.

-

V. Future Directions and Conclusion

The scaffold of this compound represents a promising starting point for the design of novel bioactive molecules. The synthetic methodologies outlined in this guide provide a robust framework for the creation of a diverse library of analogs. Future research should focus on:

-

Systematic SAR Exploration: Synthesizing analogs with variations in the substitution pattern of the phenyl ring and the lactam scaffold to elucidate key structural requirements for biological activity.

-

In-depth Pharmacological Profiling: Screening the parent compound and its analogs against a broad panel of biological targets, particularly those within the CNS, to identify potential therapeutic applications.

-

Computational Modeling: Employing molecular docking and other in silico techniques to predict potential biological targets and guide the design of more potent and selective analogs.

References

- Buchwald, S. L., & Hartwig, J. F. (2010).

- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.).

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 21, 2026, from [Link]

-

Structure-activity Relationship Studies of CNS Agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: New 5-HT1A, 5-HT2 and D2 Ligands With a Potential Antipsychotic Activity - PubMed. (1994, April). Retrieved January 21, 2026, from [Link]

-

Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed. (2016, September 2). Retrieved January 21, 2026, from [Link]

- US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents. (n.d.).

-

Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC - PubMed Central. (2015, February 26). Retrieved January 21, 2026, from [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 21, 2026, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 21, 2026, from [Link]

-

This compound, min 98%, 1 gram. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper-catalyzed intramolecular direct amination of sp2 C–H bonds for the synthesis of N-aryl acridones - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 21, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Retrieved January 21, 2026, from [Link]

-

Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination | ACS Omega - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed. (1995, July-August). Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles | Request PDF. (2025, August 10). Retrieved January 21, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 21, 2026, from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-